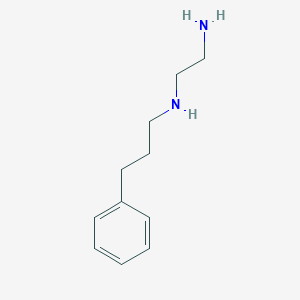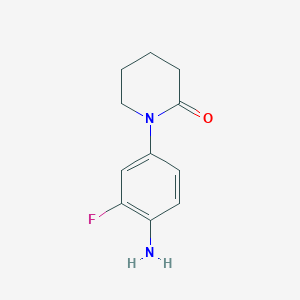
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring, with an amino group and a dimethylphenyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one typically involves the reaction of 2,3-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the isoindolinone core through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolinone derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of isoindolinone.
Reduction: Reduced isoindolinone derivatives.
Substitution: N-substituted isoindolinone derivatives.
科学的研究の応用
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
2-Amino-3-methylbenzoic acid: Utilized in the synthesis of dyes and pigments.
Uniqueness
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one stands out due to its unique isoindolinone core, which imparts distinct chemical and biological properties
特性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-3-8-15(11(10)2)18-9-13-12(16(18)19)6-4-7-14(13)17/h3-8H,9,17H2,1-2H3 |
InChIキー |
AMVDWUDYBCDLKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CC3=C(C2=O)C=CC=C3N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
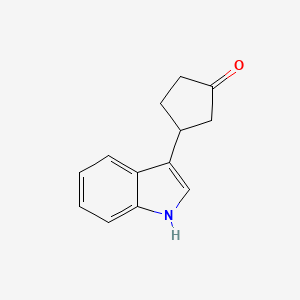



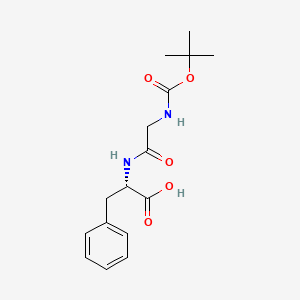

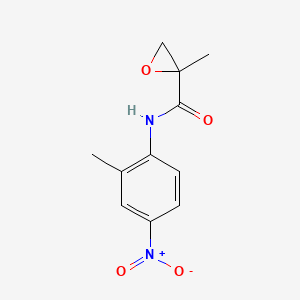
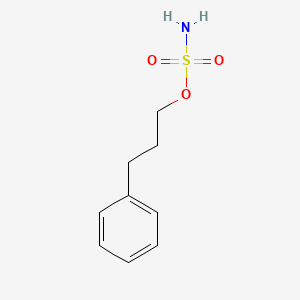

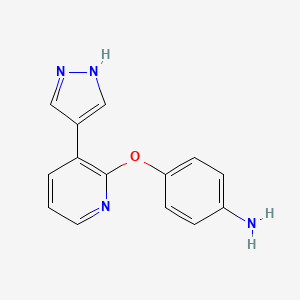
![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)

